molecular formula C25H22ClN3O B4562347 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-naphthyl)acrylamide

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-naphthyl)acrylamide

Cat. No.: B4562347
M. Wt: 415.9 g/mol
InChI Key: ZWDQXHYJAFJJJJ-CCEZHUSRSA-N
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Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-naphthyl)acrylamide is a useful research compound. Its molecular formula is C25H22ClN3O and its molecular weight is 415.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.1451400 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of 2H-Pyran-2-ones and Derivatives : A study by Bondock et al. (2014) explored the synthesis of various derivatives, including pyranones and chromenes, using enaminonitrile as a key component. This research demonstrates the chemical versatility of compounds related to N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-naphthyl)acrylamide in synthesizing heterocyclic compounds (Bondock, El-Gaber Tarhoni, & Fadda, 2014).

  • Catalytic Asymmetric Cycloaddition : Han et al. (2011) described the use of acrylamides derived from 3,5-dimethyl-1H-pyrazole in the asymmetric [3+2] cycloaddition with allenoates. This research highlights the potential of these compounds in asymmetric synthesis and catalysis (Han, Wang, Zhong, & Lu, 2011).

Pharmaceutical and Biomedical Research

  • Antitumor Activity of Derivatives : A study by Refat et al. (2015) investigated the antitumor activities of new biscarboxamidocoumarin and chromene derivatives. This research provides insights into the potential of such compounds in developing new antitumor agents (Refat, Fadda, & Kamal, 2015).

  • Photoinitiators in Polymer Chemistry : Research by Zhang et al. (2018) explored the use of N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives as photoinitiators under LED lighting. This application is crucial in the field of photopolymerization and materials science (Zhang, Zivic, Dumur, Xiao, Graff, Fouassier, Gigmes, & Lalevée, 2018).

Material Science and Engineering

  • Copolymerization Studies : El-hamouly, Azab, & Mansour (1994) conducted research on the copolymerization of N-antipyryl acrylamide with different monomers, contributing to the field of polymer chemistry and engineering (El-hamouly, Azab, & Mansour, 1994).

  • Photoresponsive Biocatalytic Activities : A study by Willner et al. (1993) focused on the immobilization of enzymes in acrylamide copolymers, which exhibit photoswitchable activities. This work is significant in the development of responsive materials for biotechnological applications (Willner, Rubin, Shatzmiller, & Zor, 1993).

Properties

IUPAC Name

(E)-N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O/c1-17-25(18(2)29(28-17)16-21-9-4-6-13-23(21)26)27-24(30)15-14-20-11-7-10-19-8-3-5-12-22(19)20/h3-15H,16H2,1-2H3,(H,27,30)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDQXHYJAFJJJJ-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-naphthyl)acrylamide
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-naphthyl)acrylamide
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-naphthyl)acrylamide
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-naphthyl)acrylamide
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-naphthyl)acrylamide
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-naphthyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.